molecular formula C16H34N2O8 B13770585 Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 74261-15-7

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B13770585
CAS No.: 74261-15-7
M. Wt: 382.45 g/mol
InChI Key: OUJYWYCFEKNJIP-UHFFFAOYSA-N
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Description

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines acetamide and 1,4,7,10,13,16-hexaoxacyclooctadecane. The latter is also known as 18-crown-6, a crown ether with the chemical formula C12H24O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly potassium ions .

Preparation Methods

1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include potassium hydroxide, tert-butoxide base, and potassium allyltrifluoroborate. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Chemical Properties and Structure

18-crown-6 has the molecular formula C12H24O6C_{12}H_{24}O_6 and consists of a cyclic structure where six oxygen atoms are positioned at regular intervals along an 18-membered carbon ring. This unique structure allows it to selectively bind cations, making it useful in various chemical processes.

Phase Transfer Catalysis

One of the primary applications of 18-crown-6 is in phase transfer catalysis. It enhances the solubility of ionic compounds in organic solvents by forming complexes with cations.

Table 1: Phase Transfer Reactions Using 18-Crown-6

Reaction TypeExample ReactionResult
Nucleophilic SubstitutionK+(18 crown 6)+CH3ClCH3OAc+K+ClK^+(18\text{ crown 6})+CH_3Cl\rightarrow CH_3OAc+K^+Cl^-Increased nucleophilicity of acetate
Electrophilic Aromatic SubstitutionK+(18 crown 6)+C6H5CH2ClC6H5CH2OAc+K+ClK^+(18\text{ crown 6})+C_6H_5CH_2Cl\rightarrow C_6H_5CH_2OAc+K^+Cl^-Enhanced reaction rate
Solubilization of SaltsK++MnO4 in benzeneK^++MnO_4^-\text{ in benzene}Formation of soluble purple benzene

Ion Selectivity and Extraction

Due to its ability to selectively bind specific cations, 18-crown-6 is used in ion extraction processes. For example, it can extract potassium ions from aqueous solutions into organic solvents.

Case Study: Potassium Ion Extraction
In a study focused on the extraction of potassium ions from seawater using 18-crown-6, researchers demonstrated that the crown ether significantly increased the efficiency of ion extraction compared to traditional methods. The extraction yield was measured at various concentrations and temperatures, showing optimal performance at higher temperatures.

Synthesis of Organic Compounds

18-crown-6 is also utilized in the synthesis of complex organic molecules. It acts as a catalyst in various reactions involving alkali metals and radical species.

Table 2: Organic Synthesis Applications

Reaction TypeCatalyst UsedProduct
Radical Anion FormationSodium + 18-Crown-6Radical anions of benzene
Electride FormationCesium + 18-Crown-6Electride salt

Biological Applications

Recent studies have explored the biological applications of acetamide derivatives derived from 18-crown-6. These derivatives have shown promising antibacterial properties against various pathogens.

Case Study: Antibacterial Activity
A series of acetamide derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant inhibition zones compared to standard antibiotics such as amoxicillin and doxycycline.

Material Science Applications

In material science, 18-crown-6 has been employed in the development of new materials with enhanced properties.

Table 3: Material Science Applications

Application TypeMaterial DevelopedProperties Enhanced
Polymer StabilizersPolymeric filmsIncreased thermal stability
SurfactantsSurfactant formulationsImproved emulsification properties

Mechanism of Action

The mechanism by which 1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport and reactivity in various chemical and biological systems .

Comparison with Similar Compounds

1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium ions. Similar compounds include:

These compounds highlight the versatility and specificity of crown ethers in various chemical and biological applications.

Biological Activity

Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane, commonly referred to as 18-crown-6 , is a macrocyclic compound with significant potential in various biological applications. This article explores its biological activity, including its antimicrobial properties, toxicity profiles, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C16H34N2O8
  • Molecular Weight : 382.45 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of crown ethers like 18-crown-6. Although specific research directly on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities.

Case Study: Antibacterial Properties

A study examining novel acetamide derivatives found that certain related compounds exhibited promising antibacterial effects against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2bE. coli25 μg/100 μL
2iS. aureus50 μg/100 μL
2cS. typhi75 μg/100 μL

The compounds showed comparable efficacy to standard antibiotics like levofloxacin. Notably, compound 2b demonstrated lower MIC values than levofloxacin against Bacillus subtilis .

Toxicity and Safety Profile

The safety profile of 18-crown-6 has been evaluated in acute toxicity studies. Limited data suggest that it may cause central nervous system (CNS) effects at high doses. However, further research is required to fully understand its toxicity mechanisms and safe dosage ranges .

The antimicrobial activity of crown ethers is thought to stem from their ability to form complexes with metal ions and other substrates. This chelation can disrupt microbial cell functions and enhance the efficacy of other antimicrobial agents.

Proposed Mechanisms Include:

  • Ion Transport Modulation : Crown ethers can facilitate the transport of ions across cell membranes.
  • Biofilm Disruption : Certain derivatives have shown effectiveness in inhibiting biofilm formation by pathogenic bacteria .

Applications in Drug Development

Given their unique properties, crown ethers like this compound are being explored for various therapeutic applications:

  • Antimicrobial Agents : Their ability to enhance the action of traditional antibiotics makes them candidates for new antimicrobial formulations.
  • Drug Delivery Systems : The capacity to encapsulate drugs within their structure could lead to improved delivery mechanisms for poorly soluble drugs.

Properties

CAS No.

74261-15-7

Molecular Formula

C16H34N2O8

Molecular Weight

382.45 g/mol

IUPAC Name

acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C12H24O6.2C2H5NO/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2(3)4/h1-12H2;2*1H3,(H2,3,4)

InChI Key

OUJYWYCFEKNJIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N.CC(=O)N.C1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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